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molecular formula C13H9ClFN3O B8518184 Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- CAS No. 688781-89-7

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Cat. No. B8518184
M. Wt: 277.68 g/mol
InChI Key: UVINQWIUDXHTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

4-Amino-2-fluorophenol (0.77 g, 6.07 mmol) is dissolved in DMF. Potassium tert-butoxide (0.68 g, 6.07 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Powdered potassium carbonate (0.35 g, 2.53 mmol) and 1 g (5.06 mmol) of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (from example XXX) are then added successively. The mixture is stirred at 120° C. for 12 hours. After cooling, the mixture is diluted with ethyl acetate (200 ml). The suspension is filtered off with suction through Celite®, and the filtercake is washed with ethyl acetate. The solution is extracted successively with aqueous sodium bicarbonate solution and sodium chloride solution. The organic phase is dried over anhydrous magnesium sulfate and concentrated. The residue is purified by column chromatography (silica gel 60, mobile phase: DCM:acetone=5:1). This gives 0.95 g (67% of theory) of product.
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.CC(C)([O-])C.[K+].C(=O)([O-])[O-].[K+].[K+].[Cl:22][C:23]1[N:28]=[C:27]2[NH:29][CH:30]=[CH:31][C:26]2=[C:25]([N+]([O-])=O)[CH:24]=1>CN(C=O)C.C(OCC)(=O)C>[Cl:22][C:23]1[N:28]=[C:27]2[NH:29][CH:30]=[CH:31][C:26]2=[C:25]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][C:4]=2[F:9])[CH:24]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)NC=C2)[N+](=O)[O-]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 120° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The suspension is filtered off with suction through Celite®
WASH
Type
WASH
Details
the filtercake is washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted successively with aqueous sodium bicarbonate solution and sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel 60, mobile phase: DCM:acetone=5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC(=C2C(=N1)NC=C2)OC2=C(C=C(C=C2)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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